4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide
Overview
Description
4-Amino-3-iodo-N-methylbenzenemethanesulfonamide is a chemical compound with the molecular formula C8H11IN2O2S and a molecular weight of 326.15 . It is also known by other synonyms such as 1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide . The compound appears as a pale yellowish solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string: CNS(=O)(=O)CC1=CC(=C(C=C1)N)I . The InChI representation is: InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 440.3±55.0 °C . Its predicted density is 1.848±0.06 g/cm3 . It is soluble in dichloromethane and methanol . The compound’s pKa is predicted to be 10.94±0.40 .Mechanism of Action
Properties
IUPAC Name |
1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEPUECCBQHJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444533 | |
Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151140-66-8 | |
Record name | 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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